molecular formula C17H40Cl3N7O3 B1672441 Gusperimus trihydrochloride CAS No. 85468-01-5

Gusperimus trihydrochloride

Cat. No.: B1672441
CAS No.: 85468-01-5
M. Wt: 496.9 g/mol
InChI Key: AXSPHUWXYSZPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gusperimus trihydrochloride is an immunosuppressive drug derived from the naturally occurring antitumor antibiotic spergualin. It is primarily used to inhibit the interleukin-2-stimulated maturation of T cells, which plays a crucial role in the immune response. This compound has shown potential in treating various hyperreactive inflammatory diseases, including autoimmune disorders and conditions requiring immunosuppression .

Scientific Research Applications

Gusperimus trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on immunosuppressive activity.

    Biology: Investigated for its role in modulating immune responses, particularly in T cell maturation and function.

    Medicine: Explored for its therapeutic potential in treating autoimmune diseases, such as rheumatoid arthritis, lupus erythematosus, and multiple sclerosis. It is also studied for its efficacy in preventing transplant rejection and treating graft-versus-host disease.

    Industry: Utilized in the development of new immunosuppressive therapies and as a reference compound in pharmaceutical research

Mechanism of Action

Gusperimus trihydrochloride works by inhibiting the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells . This results in the inhibition of growth of activated naive CD4 T cells .

Safety and Hazards

Gusperimus trihydrochloride is an immunosuppressive drug and should be used with caution . The main side effect reported is transient leukopenia . It is available only as an orphan drug and for clinical studies .

Future Directions

Gusperimus trihydrochloride has been proposed to benefit patients with the neurological disease amyotrophic lateral sclerosis (ALS or Lou Gehrig’s disease) . It may also be of use in more common diseases and conditions such as rheumatoid arthritis, Crohn’s disease, lupus erythematosus, and the prevention and therapy of transplant rejection or graft-versus-host disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gusperimus trihydrochloride involves multiple steps, starting from the precursor spergualin. The process includes the introduction of specific functional groups to enhance its immunosuppressive properties. Key steps involve the reaction of spergualin with hydrochloric acid to form the trihydrochloride salt, ensuring stability and solubility.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving stringent reaction conditions and purification steps to meet pharmaceutical standards. The final product is typically obtained as a crystalline powder, suitable for formulation into injectable solutions .

Chemical Reactions Analysis

Types of Reactions: Gusperimus trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups, enhancing its efficacy or stability.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions typically result in modified gusperimus derivatives with potentially enhanced or altered biological activity .

Comparison with Similar Compounds

    Spergualin: The parent compound from which gusperimus trihydrochloride is derived. It shares similar immunosuppressive properties but with different pharmacokinetic profiles.

    Dibutylhexamethylenediamine: Another immunosuppressive agent with a different mechanism of action.

    Acetyl hexapeptide-3: A peptide with immunomodulatory effects, used in various therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific inhibition of T cell maturation and its ability to modulate the HSP70 pathway. This targeted action makes it particularly effective in treating conditions where immune suppression is required, offering advantages over other immunosuppressive agents with broader or less specific mechanisms of action .

Properties

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSPHUWXYSZPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84937-45-1 (Parent)
Record name Gusperimus trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048761
Record name Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85468-01-5
Record name Gusperimus trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085468015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusperimus trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUSPERIMUS TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZS4144IO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gusperimus trihydrochloride
Reactant of Route 2
Reactant of Route 2
Gusperimus trihydrochloride
Reactant of Route 3
Reactant of Route 3
Gusperimus trihydrochloride
Reactant of Route 4
Gusperimus trihydrochloride
Reactant of Route 5
Gusperimus trihydrochloride
Reactant of Route 6
Reactant of Route 6
Gusperimus trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.